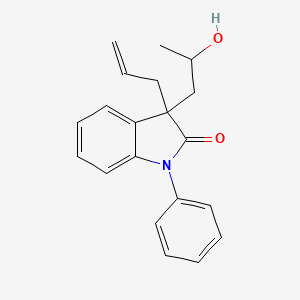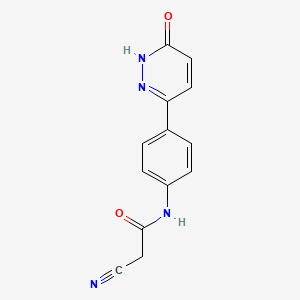![molecular formula C6H4N2O B15215042 Furo[3,4-d]pyrimidine CAS No. 271-05-6](/img/structure/B15215042.png)
Furo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological potential. It is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. This compound is considered a bioisostere of purines, making it a valuable scaffold in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furo[3,4-d]pyrimidine can be synthesized through several methods. One common approach involves the Dimroth rearrangement, which is an isomerization process that relocates heteroatoms within the ring system. This rearrangement can be catalyzed by acids, bases, or heat . Another method involves the use of microwave irradiation to selectively synthesize furo- and pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxides, while substitution reactions may produce various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Furo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which furo[3,4-d]pyrimidine exerts its effects often involves the inhibition of protein kinases. These enzymes play crucial roles in cellular signaling processes, and their inhibition can disrupt cell growth and proliferation. This compound derivatives can selectively bind to the active sites of these enzymes, blocking their activity and leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Furo[3,4-d]pyrimidine is unique among fused pyrimidine derivatives due to its specific structure and biological activity. Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
These compounds also exhibit diverse biological activities and are used in medicinal chemistry for developing therapeutic agents. this compound stands out due to its specific interactions with protein kinases and its potential as an anticancer agent .
Propriétés
Numéro CAS |
271-05-6 |
|---|---|
Formule moléculaire |
C6H4N2O |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
furo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H |
Clé InChI |
WGBWKGXFYKPJOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


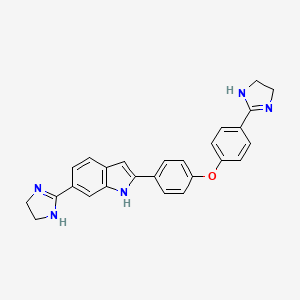
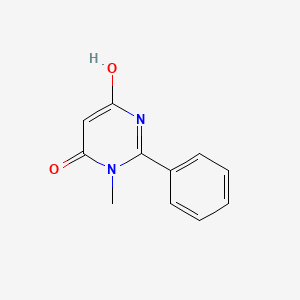
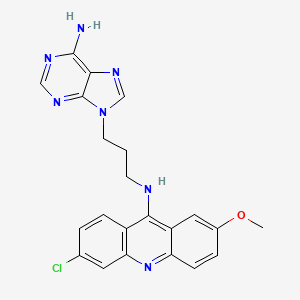
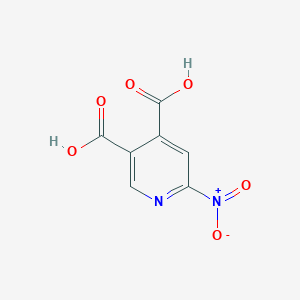
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
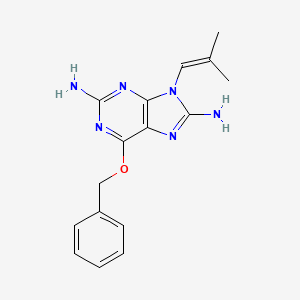

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
